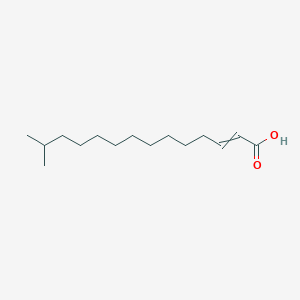

13-Methyltetradec-2-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

115730-93-3 |

|---|---|

Molecular Formula |

C15H28O2 |

Molecular Weight |

240.38 g/mol |

IUPAC Name |

13-methyltetradec-2-enoic acid |

InChI |

InChI=1S/C15H28O2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(16)17/h11,13-14H,3-10,12H2,1-2H3,(H,16,17) |

InChI Key |

HNGBGNIRFVZXOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCC=CC(=O)O |

Origin of Product |

United States |

Natural Occurrence and Ecological Distribution of 13 Methyltetradec 2 Enoic Acid

Microbial Production and Source Organisms

The production of 13-Methyltetradec-2-enoic acid has been primarily documented in the fungal kingdom, with specific identification in metabolites of a marine-derived fungus. While bacteria are known producers of a wide array of fatty acids, current scientific literature does not provide direct evidence for the synthesis of this specific compound by Bacillus cereus, Streptomyces macrosporeus, or Xanthomonas axonopodis. Similarly, its presence has not been definitively reported in cyanobacterial extracts.

Isolation from Bacterial Strains

Extensive research into the fatty acid profiles of various bacterial species has revealed a diversity of branched-chain and unsaturated fatty acids. However, specific isolation of this compound from Bacillus cereus, Streptomyces macrosporeus, and Xanthomonas axonopodis has not been documented in the available scientific literature. Bacillus cereus is known to produce a variety of branched-chain fatty acids, which play a role in maintaining membrane fluidity. The genus Streptomyces is also recognized for its complex fatty acid profiles, often associated with the biosynthesis of polyketide antibiotics. While fatty acid metabolism is an area of study in Xanthomonas axonopodis, the presence of this compound has not been specifically identified.

Identification in Fungal Metabolites

The most definitive evidence for the natural production of this compound comes from the study of fungal metabolites. Specifically, this compound has been identified as a component of the lipopeptide antibiotic laspartomycin. Laspartomycin is produced by the fungus Microascus sp. EGM-556, which was isolated from a marine sediment environment in Florida. This finding underscores the role of marine fungi as a source of unique and biologically active chemical compounds.

Detection in Cyanobacterial Extracts

Cyanobacteria are known to synthesize a variety of fatty acids, including branched-chain and unsaturated forms. These compounds are integral to their cell membranes and can be involved in various physiological processes. However, a thorough review of the scientific literature did not yield any specific reports on the detection of this compound in cyanobacterial extracts.

Presence in Eukaryotic Biological Systems

In addition to its microbial sources, variations of methyltetradecenoic acid have been identified in the metabolomes of certain plants and marine organisms. It is important to note that the identified isomers in plants differ in the position of the double bond from the titular compound.

Plant Metabolome Characterization

Phytochemical analyses of various plant species have led to the identification of related, but distinct, isomers of this compound. For instance, the methyl ester of 13-methyltetradec-9-enoic acid has been detected in the methanolic extracts of the leaves of Aeschynanthus sikkimensis. Similarly, while comprehensive phytochemical studies have been conducted on Calotropis procera, revealing a rich profile of secondary metabolites, the specific presence of this compound has not been reported.

Marine Organism Metabolite Profiling

The marine environment is a rich source of novel fatty acids, often with unusual branching and unsaturation patterns. As mentioned previously, the fungus Microascus sp. EGM-556, a producer of this compound containing laspartomycin, was isolated from a marine sediment. This highlights the marine ecosystem as a key habitat for organisms that synthesize this compound. While marine invertebrates are known to contain a wide array of unique fatty acids, specific isolation of this compound from these organisms has not been prominently documented in the reviewed literature.

Interactive Data Tables

Table 1: Documented Occurrence of this compound and Related Compounds

| Compound | Organism | Domain | Source Type | Finding |

| This compound | Microascus sp. EGM-556 | Eukaryota (Fungus) | Marine Sediment | Component of the antibiotic laspartomycin |

| 13-Methyltetradec-9-enoic acid methyl ester | Aeschynanthus sikkimensis | Eukaryota (Plant) | Leaf Extract | Identified as a chemical constituent |

Association with Complex Natural Products

This compound is a branched-chain unsaturated fatty acid that serves as a crucial structural component in a variety of complex natural products synthesized by microorganisms. Its incorporation into these larger molecules is essential for their biological activities, which span antibiotic, antiviral, and cell signaling functions. The specific geometry of the double bond (cis or trans) and the branched nature of the acyl chain contribute to the unique properties of the final natural product.

The tunicamycins are a family of nucleoside antibiotics that inhibit N-linked glycosylation, a critical process in protein synthesis and folding. Tunicamycin (B1663573) V, a specific analog within this family, incorporates (E)-13-methyltetradec-2-enoic acid as its fatty acid side chain. This acyl chain is attached via an amide bond to the N-acetylglucosamine moiety of the core tunicamycin structure. The synthesis of Tunicamycin V involves the amide formation between the tunicamycin core structure and (E)-13-methyltetradec-2-enoic acid nih.gov. The length and branching of this fatty acid tail are significant for the biological activity of the tunicamycin molecule, influencing its interaction with the target enzyme, dolichyl-phosphate N-acetylglucosamine-phosphotransferase 1 (DPAGT1) nih.gov.

| Natural Product | Component Fatty Acid | Linkage Type |

| Tunicamycin V | (E)-13-methyltetradec-2-enoic acid | Amide |

This compound is a defining feature of certain lipopeptide antibiotics, such as laspartomycin. In laspartomycin C, the fatty acid side chain is specifically the (E)-13-methyltetradec-2-enoic acid isomer researchgate.netscite.ai. This unsaturated, branched C15 lipid is linked to the N-terminal aspartic acid residue of the peptide core uu.nl. This structural feature distinguishes laspartomycin from related antibiotics like amphomycin, which typically contain a 3,4-unsaturated fatty acid researchgate.netnih.gov. The 2,3-unsaturation of the acyl chain in laspartomycin is a key characteristic that contributes to its unique molecular structure and antibacterial activity against a range of Gram-positive bacteria scite.aiuu.nlnih.gov. The synthesis of laspartomycin C involves the acylation of the N-terminus of the peptide structure with (E)-13-methyltetradec-2-enoic acid uu.nl.

| Natural Product | Component Fatty Acid | Point of Attachment |

| Laspartomycin C | (E)-13-methyltetradec-2-enoic acid | N-terminal Aspartic Acid |

The diffusible signal factor (DSF) family represents a class of fatty acid signaling molecules used by various Gram-negative bacteria for quorum sensing, a process of cell-to-cell communication that coordinates gene expression with population density tandfonline.comnih.gov. These signals regulate diverse functions, including virulence and biofilm formation mdpi.com. While the most characterized DSFs are shorter-chain fatty acids, longer and branched-chain variants have been identified. Specifically, a molecule identified as Δ2-13-methyl-tetradecenoic acid has been noted as a DSF-like molecule tdx.cat. The synthesis of DSFs involves the RpfF enzyme, which catalyzes the dehydration of 3-hydroxyacyl-ACP precursors from the fatty acid synthesis pathway to form the characteristic 2-enoic acid structure mdpi.comnih.gov. The specific isomer, (Z)-13-Methyl-2-tetradecenoic acid, fits the structural pattern of a DSF molecule, functioning as a chemical messenger in microbial communication.

| Signal Family | Specific Molecule Example | Function | Producing Organisms (General) |

| Diffusible Signal Factor (DSF) | (Z)-13-Methyl-2-tetradecenoic acid | Quorum Sensing | Gram-negative bacteria (e.g., Xanthomonas, Stenotrophomonas) |

Biosynthetic Pathways and Enzymology of 13 Methyltetradec 2 Enoic Acid

Precursor Utilization and Initial Elongation Steps

The biosynthesis of the carbon backbone of 13-methyltetradec-2-enoic acid begins with the selection of a specific branched-chain starter unit, followed by iterative elongation steps typical of the Type II fatty acid synthase (FAS II) system found in bacteria. cdnsciencepub.comnih.gov

The process is initiated with a primer derived from the branched-chain amino acid L-isoleucine. wikipedia.orgmdpi.com This amino acid is first converted to its corresponding α-keto acid, α-keto-β-methylvaleric acid, through transamination. Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the oxidative decarboxylation of this intermediate to produce 2-methylbutyryl-CoA. wikipedia.orgnih.gov This molecule serves as the specific primer for the synthesis of anteiso-series fatty acids, which are characterized by a methyl branch on the antepenultimate (ω-2) carbon atom. wikipedia.orgportlandpress.com

Once the 2-methylbutyryl-CoA primer is formed, it enters the fatty acid elongation cycle. The initial step is a Claisen condensation with a two-carbon extender unit, malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase III (FabH). nih.gov The resulting β-ketoacyl-ACP intermediate then undergoes a cycle of reduction, dehydration, and a second reduction, with each cycle adding two carbons from malonyl-CoA to the growing acyl chain. oup.com This iterative process continues until the 15-carbon backbone of the anteiso-fatty acid is assembled.

| Component | Description | Enzyme(s) Involved |

| Primary Precursor | L-Isoleucine | Transaminases |

| Starter Unit (Primer) | 2-Methylbutyryl-CoA | Branched-chain α-keto acid dehydrogenase (BCKDH) |

| Extender Unit | Malonyl-CoA | Acetyl-CoA Carboxylase (ACC) |

| Synthase System | Fatty Acid Synthase (FAS II) | FabH, FabG, FabZ, FabI, etc. |

Mechanisms of Methyl Branching Introduction (e.g., Propanoate Incorporation)

The defining methyl branch of this compound is introduced at the very beginning of its biosynthesis through the use of an isoleucine-derived starter unit, 2-methylbutyryl-CoA. wikipedia.orgsemanticscholar.org This mechanism, where the branching pattern is determined by the primer, is characteristic of anteiso-fatty acid synthesis in many bacteria. nih.gov

An alternative mechanism for introducing methyl branches into fatty acids involves the incorporation of methylmalonyl-CoA as an extender unit during the elongation phase, a process common in the biosynthesis of certain polyketides and other types of branched-chain fatty acids. beilstein-journals.orgnih.gov In this pathway, propionyl-CoA, which can be derived from the metabolism of various precursors including propanoate, is carboxylated to form methylmalonyl-CoA. beilstein-journals.orggrafiati.com When the FAS machinery utilizes methylmalonyl-CoA instead of malonyl-CoA during an elongation cycle, a methyl group is introduced into the growing acyl chain. portlandpress.com

However, for anteiso-fatty acids like this compound, the branching originates specifically from the 2-methylbutyryl-CoA primer. wikipedia.org Feeding experiments with labeled precursors have confirmed that isoleucine is the direct precursor for the anteiso branch, while other precursors like valine and leucine (B10760876) lead to iso-branched fatty acids. wikipedia.orgmdpi.com Therefore, propanoate incorporation via methylmalonyl-CoA is not the primary mechanism for establishing the characteristic antepenultimate methyl group in this specific compound, which is instead dictated by the substrate specificity of the initiating condensation enzyme (FabH) for the isoleucine-derived primer. nih.gov

Enzymatic Desaturation Processes to Form the 2-Enoic Moiety

A key structural feature of this compound is the carbon-carbon double bond between the C-2 (α) and C-3 (β) positions, which defines it as a 2-enoic acid. scite.ai This α,β-unsaturation is introduced after the main saturated fatty acid chain has been synthesized.

This type of desaturation is often catalyzed by cytochrome P450 enzymes (CYPs), particularly those belonging to the CYP152 peroxygenase family. nih.govsemanticscholar.org These enzymes utilize hydrogen peroxide to perform oxidative reactions on fatty acids. semanticscholar.org For example, the enzyme OleT can desaturate hydroxylated fatty acids at the Cα–Cβ bond to create an unsaturated product. semanticscholar.org Similarly, studies on CYP152K6 from Bacillus methanolicus have shown that it can convert a 2-hydroxy fatty acid into a 2-hydroxy-2-enoic acid via a desaturation reaction. nih.gov This suggests a likely pathway where the saturated precursor, 13-methyltetradecanoic acid, first undergoes hydroxylation at the C-2 position, followed by enzymatic dehydration (desaturation) to yield the final (E)-13-methyltetradec-2-enoic acid product. The (E)-configuration of the double bond is a common outcome of such enzymatic processes. mdpi.com

Enzymatic Linkage and Assembly into Larger Biomolecules

This compound is rarely found as a free fatty acid. Instead, it functions as a hydrophobic anchor when incorporated into larger, biologically active molecules, primarily through the formation of stable amide bonds. mdpi.comrsc.org

This fatty acid is a known component of the tunicamycin (B1663573) family of nucleoside antibiotics. nih.gov In the biosynthesis of these complex molecules, the fatty acid must be enzymatically linked to an amino group on the tunicamine (B1682046) sugar core. This linkage is a crucial step that confers the necessary lipophilicity for the antibiotic's mechanism of action. The formation of this amide bond is catalyzed by specialized ligases. Often, enzymes from the ATP-grasp superfamily are involved in such reactions. rsc.orgfrontiersin.org These enzymes typically catalyze a two-step process: first, the carboxyl group of the fatty acid is activated by ATP, often forming a fatty acyl-adenylate intermediate. frontiersin.org In the second step, the activated fatty acid is transferred to the nucleophilic amino group of the target molecule, releasing AMP and forming the final amide linkage.

(E)-13-Methyltetradec-2-enoic acid serves as the lipid tail for several lipopeptide antibiotics, including glycinocin C and laspartomycin. mdpi.comscite.ai In the biosynthesis of these compounds, which are typically assembled by nonribosomal peptide synthetases (NRPSs), a dedicated acyltransferase domain or a specialized loading module is responsible for attaching the fatty acid to the peptide core. wiley.com

The process begins with the activation of this compound, usually by conversion to its coenzyme A thioester (acyl-CoA). An acyl-CoA ligase first activates the fatty acid with ATP to form an acyl-AMP intermediate, which then reacts with Coenzyme A. Subsequently, an N-acyltransferase catalyzes the transfer of the fatty acyl chain from its CoA carrier to the N-terminal amino group of the peptide, which is assembled on the NRPS machinery. thieme-connect.de This acylation step is critical for the biological activity of the resulting lipopeptide, as the fatty acid tail is essential for interacting with and disrupting bacterial cell membranes. wiley.com

| Biomolecule Class | Example(s) | Role of this compound |

| Lipopeptide Antibiotics | Laspartomycin mdpi.comscite.ai, Glycinocin C mdpi.com | Forms a lipophilic side chain via N-terminal acylation, essential for membrane interaction and antimicrobial activity. |

| Nucleoside Antibiotics | Tunicamycin V nih.gov | Acylates an amino group on the tunicamine sugar, contributing to the molecule's structure and biological function. |

Genetic Regulation of Biosynthetic Gene Clusters

The production of this compound and its subsequent incorporation into antibiotics is a tightly controlled process governed by specific gene clusters. The regulation occurs at multiple levels, from the supply of general fatty acid precursors to the expression of the final antibiotic assembly line.

The supply of the specific branched-chain primer derived from isoleucine is dependent on the expression of the bkd gene cluster, which encodes the subunits of the BCKDH enzyme complex. nih.gov The regulation of this cluster is critical for controlling the pool of available starter units for anteiso-fatty acid synthesis.

Furthermore, the biosynthesis of the final lipopeptide or nucleoside antibiotic is encoded by a dedicated biosynthetic gene cluster (BGC). The expression of these BGCs is often controlled by pathway-specific regulatory genes located within the cluster itself. These regulators can respond to various signals, including cell density (quorum sensing), nutrient availability, and other environmental stresses, ensuring that the production of these metabolically expensive antibiotics is initiated at the appropriate time. The availability of precursors can also directly influence the final product profile, a phenomenon known as precursor-directed biosynthesis, where supplementing the growth medium with isoleucine can enhance the production of lipopeptides containing anteiso-fatty acid chains. nih.gov

Chemical Synthesis and Derivatization Strategies for 13 Methyltetradec 2 Enoic Acid Research

Total Synthetic Methodologies

The complete chemical synthesis of 13-methyltetradec-2-enoic acid and its isomers requires precise control over stereochemistry and carbon chain construction. Various strategies have been developed to achieve these goals, often involving a sequence of carefully planned reactions.

Stereoselective Approaches for (E)- and (Z)-Isomers

The geometry of the double bond at the C-2 position is a critical determinant of the biological activity of this compound. Consequently, stereoselective synthesis of the (E)- and (Z)-isomers is of paramount importance.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and highly effective method for the synthesis of (E)-α,β-unsaturated esters, which can then be hydrolyzed to the corresponding carboxylic acids. This reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde. For the synthesis of (E)-13-methyltetradec-2-enoic acid, this would typically involve the reaction of 12-methyltridecanal (B128148) with a phosphonate reagent such as triethyl phosphonoacetate in the presence of a base. The HWE reaction is renowned for its high E-selectivity, making it the preferred method for obtaining the (E)-isomer wikipedia.orgorganic-chemistry.orgalfa-chemistry.comconicet.gov.ar.

| Reaction | Reactants | Key Features | Predominant Isomer |

| Horner-Wadsworth-Emmons | 12-Methyltridecanal, Triethyl phosphonoacetate | Stabilized phosphonate ylide, high E-selectivity | (E) |

| Wittig Reaction | 12-Methyltridecanal, (Carbethoxymethylene)triphenylphosphorane (non-stabilized) | Non-stabilized ylide, moderate Z-selectivity | (Z) |

| Still-Gennari Modification (HWE) | 12-Methyltridecanal, Bis(trifluoroethyl) phosphonoacetate | Electron-withdrawing phosphonate, high Z-selectivity | (Z) |

For the synthesis of the (Z)-isomer, the classic Wittig reaction employing a non-stabilized or semi-stabilized ylide is often utilized. The reaction of 12-methyltridecanal with an appropriate phosphorane, such as (carbethoxymethylene)triphenylphosphorane, can lead to the formation of the (Z)-alkene, although often with lower selectivity than the HWE reaction for the (E)-isomer organic-chemistry.org. To enhance the Z-selectivity, the Still-Gennari modification of the HWE reaction can be employed. This variation uses phosphonates with electron-withdrawing groups, such as bis(trifluoroethyl) phosphonoacetate, in the presence of strong, non-coordinating bases, which favors the formation of the (Z)-olefin wikipedia.org.

Coupling Reactions and Chain Elongation Strategies

The construction of the 15-carbon backbone of this compound relies on effective coupling reactions and chain elongation strategies. As mentioned, the Wittig and Horner-Wadsworth-Emmons reactions are themselves powerful chain elongation methods, adding two carbons from the phosphonate reagent to the aldehyde.

Another significant strategy involves the use of acetylide coupling reactions . This approach is exemplified in the synthesis of a structural isomer, (Z)-13-methyl-8-tetradecenoic acid nih.gov. This multi-step synthesis involves the coupling of two smaller carbon fragments. A typical sequence would involve the reaction of a terminal alkyne with an alkyl halide. This method allows for the precise construction of the carbon skeleton. The resulting internal alkyne can then be selectively reduced to either the (Z)- or (E)-alkene. For instance, hydrogenation using a Lindlar catalyst will yield the (Z)-isomer, while a dissolving metal reduction (e.g., sodium in liquid ammonia) will produce the (E)-isomer.

Protecting Group Chemistry in Fatty Acid Synthesis

In multi-step syntheses of fatty acids, the use of protecting groups is often essential to mask reactive functional groups and prevent unwanted side reactions. The choice of protecting group is critical and depends on its stability to the reaction conditions in subsequent steps and the ease of its removal.

In the synthesis of long-chain unsaturated fatty acids, a common strategy involves building a carbon chain with a terminal protected alcohol, which is later deprotected and oxidized to the carboxylic acid. A prime example is the use of a tetrahydropyranyl (THP) ether to protect a primary alcohol nih.gov. The THP group is stable to many non-acidic reagents used in carbon-carbon bond-forming reactions, such as organolithium and Grignard reagents. It can be readily removed under mild acidic conditions to regenerate the alcohol, which can then be oxidized to the final carboxylic acid using reagents like pyridinium (B92312) dichromate (PDC) or Jones reagent nih.gov.

Semi-synthetic Approaches from Precursors

Semi-synthetic strategies, which involve the modification of readily available natural precursors, can offer a more efficient route to the target molecule compared to total synthesis. For this compound, potential precursors could include naturally occurring branched-chain fatty acids or unsaturated fatty acids from vegetable oils aocs.orgfrontiersin.org.

Targeted Derivatization for Analytical and Biological Studies

To facilitate its study, this compound is often converted into more volatile or easily detectable derivatives.

Preparation of Methyl Ester Derivatives

For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), fatty acids are commonly converted to their methyl esters . This derivatization increases the volatility of the compound, leading to better separation and detection. The methyl ester of 13-methyltetradec-9-enoic acid, an isomer, has been identified in plant extracts using this technique gesneriads.infosci-hub.se.

Formation of Trimethylsilyl (B98337) (TMS) Derivatives for Gas Chromatography

Gas chromatography (GC) is a cornerstone technique for the analysis of fatty acids. However, the inherent polarity and low volatility of free fatty acids can lead to poor chromatographic performance. To overcome these limitations, derivatization to form more volatile and less polar esters is a standard practice. nih.gov Trimethylsilyl (TMS) derivatization is a widely used method for preparing fatty acids, including branched-chain and unsaturated variants, for GC analysis. researchgate.netoup.com

The process involves the replacement of active hydrogens in functional groups like carboxyl (-COOH) and hydroxyl (-OH) with a trimethylsilyl group [-Si(CH₃)₃]. nih.gov This transformation increases the volatility and thermal stability of the fatty acid, making it amenable to GC separation and analysis. wordpress.com

Several silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) being a particularly powerful and common choice. oup.comoup.comchemcoplus.co.jp Often, a catalyst such as trimethylchlorosilane (TMCS) is added to enhance the reaction rate, especially for sterically hindered compounds. chemcoplus.co.jpmdpi.com The reaction is typically carried out in an aprotic solvent like pyridine (B92270) or dimethylformamide. mdpi.com

An alternative approach is on-line derivatization, where the sample and silylating reagent are co-injected into the hot injector port of the gas chromatograph. oup.comoup.com This method is rapid, requires smaller amounts of reagents, and minimizes sample handling. oup.com Silylation is effective for a broad range of fatty acids, including saturated, unsaturated, and branched-chain structures, without altering the double bonds present in the molecule. oup.com

The resulting TMS esters are well-suited for separation on various GC columns, typically non-polar or low-polarity phases, and subsequent detection, often by mass spectrometry (GC-MS), which allows for both quantification and structural elucidation. researchgate.netifremer.fr It is important to note that TMS derivatives can be sensitive to moisture, which can lead to the reversion of the derivative back to the original fatty acid, so anhydrous conditions are crucial for successful derivatization. nih.govwordpress.com

Table 1: Common Reagents and Conditions for TMS Derivatization of Fatty Acids

| Reagent | Catalyst | Solvent | Temperature (°C) | Time | Reference |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylchlorosilane (TMCS) | Pyridine | 100 | 1 hour | mdpi.com |

| bis(trimethylsilyl)trifluoroacetamide (BSTFA) | None (on-line) | None (co-injection) | 220 (injector) | Instantaneous | oup.comoup.com |

| Hexamethyldisilazane (HMDS) | Acid catalyst | Chloroform | Not specified | Not specified | researchgate.net |

| Trimethylsulfonium hydroxide (B78521) (TMSH) | None (pyrolytic) | Methanol | >300 (injector) | Instantaneous | mdpi.com |

Synthesis of Pyrrolidide Derivatives for Mass Spectrometry

While GC-MS of fatty acid methyl esters (FAMEs) is standard for many applications, the mass spectra of FAMEs often lack definitive ions to pinpoint the location of double bonds or branch points within the alkyl chain. ifremer.frmdpi.com To address this, derivatization of the carboxyl group to a nitrogen-containing functionality, such as a pyrrolidide, is employed. ifremer.fr N-acyl pyrrolidides are particularly useful derivatives for mass spectrometry because they tend to produce diagnostic fragment ions that allow for the unambiguous determination of structural features. ifremer.frnih.gov

The synthesis of pyrrolidide derivatives typically involves the reaction of the fatty acid (or its methyl ester) with pyrrolidine (B122466). ifremer.fr One common method involves heating the FAME directly with a mixture of pyrrolidine and acetic acid. ifremer.frkyoto-u.ac.jp This reaction converts the methyl ester into the corresponding N-acyl pyrrolidide. Another route involves converting the free fatty acid into its trimethylsilyl ester as an intermediate in a one-pot reaction. aocs.org A mild and efficient one-step procedure using dimethylamine (B145610) and Deoxo-Fluor has also been developed for creating amide derivatives, including pyrrolidides, directly from free fatty acids. nih.gov

When subjected to electron ionization mass spectrometry, the pyrrolidide derivative stabilizes the charge, leading to fragmentation along the fatty acid chain. This produces a series of ions, typically separated by 14 mass units (corresponding to CH₂ groups), which allows for the straightforward localization of methyl branches and double bonds. mdpi.com For instance, at the position of a methyl branch, the expected interval of 14 amu between major fragment ions is interrupted by an interval of 28 amu.

The chromatographic properties of pyrrolidides are reasonable, though they are less volatile than FAMEs and require higher elution temperatures. ifremer.fr Despite this, they can be effectively separated on low-polarity capillary GC columns, making GC-MS of pyrrolidides a powerful tool for the detailed structural analysis of complex fatty acids like this compound. ifremer.frnih.gov

Table 2: Methods for the Synthesis of Fatty Acid Pyrrolidides

| Starting Material | Reagents | Conditions | Reference |

| Fatty Acid Methyl Ester (FAME) | Pyrrolidine, Acetic Acid | Heat at 100-115°C for 1 hour | ifremer.frkyoto-u.ac.jp |

| Free Fatty Acid | Trimethylsilylating agent, then Pyrrolidine | One-pot reaction | aocs.org |

| Free Fatty Acid | Dimethylamine, Deoxo-Fluor | Mild, one-step procedure at 0°C | nih.gov |

Other Functional Group Modifications for Structure-Activity Probing

Understanding how the chemical structure of this compound relates to its biological activity requires the synthesis of various analogs with modified functional groups. nih.gov These structure-activity relationship (SAR) studies are crucial for optimizing the compound's properties. researchgate.net Modifications can target the carboxylic acid head group, the alkyl chain, the position and geometry of the double bond, and the methyl branch.

Chain Modifications:

Unsaturation: The introduction of additional double bonds or the alteration of the existing double bond's position and stereochemistry (e.g., cis vs. trans) can significantly impact biological activity. nih.gov For example, studies on other branched-chain fatty acids have shown that incorporating a cis-Δ11 double bond can enhance anticancer activity compared to the saturated counterparts. nih.gov

Branching Group: The size and position of the alkyl branch are critical determinants of activity. Synthesizing homologs with ethyl, propyl, or butyl groups instead of the methyl group at position 13 allows for probing the steric and lipophilic requirements of the target binding site. nih.gov Research has indicated that larger branching groups can adversely affect the anticancer activity of branched-chain fatty acids. nih.gov

Head Group Modifications:

Esterification and Amidation: Converting the carboxylic acid to various esters or amides can alter the compound's polarity, solubility, and ability to interact with biological targets. acs.org For instance, creating fatty-acid-like platinum(IV) prodrugs with diverse head group modifications has shown that hydrophilic changes can enhance potency, while hydrophobic modifications can decrease cytotoxicity. mdpi.com

Bioorthogonal Probes:

The synthesis of these modified structures often involves multi-step organic chemistry routes. For example, the synthesis of monounsaturated iso-methyl-branched fatty acids can be achieved through strategies like Wittig reactions or acetylide coupling, followed by oxidation to form the carboxylic acid. nih.gov These synthetic efforts provide a library of related compounds that, when tested in biological assays, yield valuable insights into the specific structural features responsible for the activity of this compound. nih.govnih.gov

Biological Activities and Mechanistic Studies of 13 Methyltetradec 2 Enoic Acid and Analogs

Antimicrobial Activity Investigations

The incorporation of 13-Methyltetradec-2-enoic acid into complex natural products is crucial for their antimicrobial effects. These lipopeptides exhibit a range of activities against both fungi and bacteria.

Antifungal Efficacy

A key example of the antifungal role of this fatty acid is its presence in Tunicamycin (B1663573) V. Tunicamycins are a group of nucleoside antibiotics that disrupt N-linked glycosylation, a vital process in fungal cell wall synthesis. plos.org While the broader tunicamycin family can be toxic, the analog Tunicamycin V, which contains the (E)-13-methyltetradec-2-enoic acid side chain, has demonstrated notable antifungal activity against Candida albicans. nih.govresearchgate.net In a C. elegans infection model, Tunicamycin V provided up to 60% protection against C. albicans and, importantly, did not show signs of toxicity in this system. plos.orgnih.govresearchgate.net This highlights the influence of the fatty acid side chain on the biological activity and toxicity profile of the parent compound. nih.govresearchgate.net The structure-activity relationship is a critical aspect, with different tunicamycin homologs showing varied degrees of toxicity and efficacy depending on their fatty acid component. nih.govresearchgate.net

Antibacterial Spectrum and Modes of Inhibition

The antibacterial properties of compounds containing this compound are particularly evident against Gram-positive bacteria. Laspartomycin C, a lipopeptide antibiotic, features an (E)-13-methyltetradec-2-enoic acid side chain. mdpi.comscite.ai This antibiotic is structurally related to amphomycin but possesses a unique acidic peptide core. scite.ai Laspartomycin C has demonstrated activity against Gram-positive bacteria. mdpi.com The fatty acid in Laspartomycin C is unsaturated at the 2,3-position, which is a distinguishing feature compared to the 3,4-unsaturation found in amphomycin and related antibiotics. scite.ai

Role in Inter-species Communication and Quorum Sensing

Beyond direct antimicrobial action, fatty acids and their derivatives can play a role in the complex world of microbial communication, including quorum sensing.

Modulation of Bacterial Gene Expression and Phenotypes

While direct studies on this compound's modulation of bacterial gene expression are not extensively detailed in the provided context, its role as a component of bioactive molecules suggests an indirect influence. The activity of lipopeptides like Laspartomycin C against bacteria implies an interaction with cellular processes that are ultimately governed by gene expression.

Interference with Diffusible Signal Factor (DSF) Systems

The structural similarity of fatty acids to signaling molecules used in quorum sensing, such as those in the Diffusible Signal Factor (DSF) family, suggests a potential for interference. Some research has pointed to (Z)-13-Methyltetradec-2-enoic acid as a compound of interest in the context of two-component regulator systems and their influence on biofilm formation and antibiotic tolerance, which are often regulated by quorum sensing. ucc.ie

Cellular Effects in Model Systems (Non-Clinical)

Inhibition of Cellular Proliferation in In Vitro Cancer Cell Models (for related branched-chain fatty acids)

Branched-chain fatty acids (BCFAs) have demonstrated significant potential in inhibiting the growth of various cancer cell lines. The saturated analog of the title compound, 13-methyltetradecanoic acid (13-MTD), has been a particular focus of study. Research has shown that 13-MTD can effectively induce cell death and inhibit proliferation in a wide array of human cancer cell lines. aacrjournals.orgnih.gov These include leukemia (K-562), breast adenocarcinoma (MCF7), prostate carcinoma (DU 145), gastric carcinoma (NCI-SNU-1), and others. nih.gov The dosage required to achieve 50% inhibition of cell growth (IC50) for 13-MTD was found to be in the range of 10 to 25 µg/ml across these cell lines. nih.gov

Another related compound, 12-methyltetradecanoic acid (12-MTA), an anteiso-BCFA, has also been shown to inhibit the proliferation of various cancer cell lines, with IC50 values ranging from 17.99 to 35.44 µg/ml. nih.gov Furthermore, synthetic branched-chain derivatives of oleic acid have been evaluated for their antiproliferative activities against human breast (MCF-7) and colon (HT-29) cancer cells. iiarjournals.org Notably, an n-butyl branched derivative of oleic acid exhibited significant activity, with IC50 values of 82 ppm and 77 ppm against MCF-7 and HT-29 cells, respectively. iiarjournals.org Studies comparing iso- and anteiso-BCFAs found that iso-forms, such as 13-methyltetradecanoic acid (iso 15:0) and 15-methylhexadecanoic acid (iso 17:0), effectively inhibited the growth of MCF-7 breast cancer cells in a dose-dependent manner, whereas their anteiso counterparts were significantly less potent. acs.org

| Compound | Cell Line | Activity | Source |

|---|---|---|---|

| 13-Methyltetradecanoic acid (13-MTD) | K-562, MCF7, DU 145, NCI-SNU-1, SNU-423, BxPC3, HCT 116 | IC50: 10-25 µg/ml | nih.gov |

| 12-Methyltetradecanoic acid (12-MTA) | Various (e.g., PC3) | IC50: 17.99-35.44 µg/ml | nih.gov |

| n-Butyl oleic acid derivative | MCF-7 (Breast) | IC50: 82 ppm | iiarjournals.org |

| n-Butyl oleic acid derivative | HT-29 (Colon) | IC50: 77 ppm | iiarjournals.org |

| iso-15:0 (13-MTD) | MCF-7 (Breast) | Reduced viability by 44% at 200 µM after 72h | acs.org |

| iso-17:0 | MCF-7 (Breast) | Reduced viability by 57% at 200 µM after 72h | acs.org |

Induction of Apoptosis in Cell Lines (for related branched-chain fatty acids)

The primary mechanism by which branched-chain fatty acids inhibit cancer cell growth is through the induction of apoptosis, or programmed cell death. aacrjournals.org Studies on 13-MTD revealed that it causes tumor cell death by rapidly inducing apoptosis, a process detectable as early as two hours after treatment. nih.gov Further investigation into the mechanism in the human breast cancer cell line SKBR-3 showed that 13-MTD treatment leads to a disruption of mitochondrial integrity and induces apoptosis through a caspase-independent death pathway. nih.gov This is a notable finding, as many chemotherapeutic agents function via caspase-dependent pathways. nih.gov

In contrast, the related compound 12-MTA appears to inhibit cancer cell proliferation via an apoptotic pathway that may involve caspase-3. nih.gov The position of the methyl branch also plays a critical role in the induction of apoptosis. Research comparing iso- and anteiso-BCFAs demonstrated that iso-compounds (iso 15:0 and iso 17:0) induced apoptosis in MCF-7 cells, whereas the corresponding anteiso-isomers did not. acs.org The pro-apoptotic activity of the iso-BCFAs was linked to their ability to downregulate the expression of the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. acs.org

| Compound | Cell Line | Apoptotic Mechanism | Source |

|---|---|---|---|

| 13-Methyltetradecanoic acid (13-MTD) | Various human cancer cells | Rapid induction of apoptosis. nih.gov | nih.gov |

| 13-Methyltetradecanoic acid (13-MTD) | SKBR-3 (Breast) | Disruption of mitochondrial integrity; Caspase-independent pathway. nih.gov | nih.gov |

| 12-Methyltetradecanoic acid (12-MTA) | PC3 (Prostate) | Apoptosis induction, potentially involving Caspase-3. nih.gov | nih.gov |

| iso-15:0 (13-MTD) & iso-17:0 | MCF-7 (Breast) | Downregulation of Bcl-2, upregulation of Bax. acs.org | acs.org |

| anteiso-15:0 & anteiso-17:0 | MCF-7 (Breast) | Did not induce apoptosis. acs.org | acs.org |

Structure-Activity Relationship (SAR) Studies

Impact of Double Bond Stereochemistry ((E) vs. (Z)) on Bioactivity

The stereochemistry of the double bond in unsaturated fatty acids is a critical determinant of their biological activity. In the context of this compound, the (E)-isomer (trans) is the configuration found in bioactive natural products. For instance, the lipopeptide antibiotic laspartomycin features an (E)-13-methyltetradec-2-enoic acid side chain. mdpi.com Similarly, the antibiotic glycinocin C also contains the (E)-13-methyltetradec-2-enoic acid moiety. mdpi.com

While direct comparative studies of the (E) and (Z) isomers of this compound are not extensively documented in the reviewed literature, the principles of E/Z isomerism suggest significant differences in their physical and, consequently, biological properties. docbrown.info The geometry of the isomers affects how they pack together and interact with biological macromolecules. The (E) configuration generally results in a more linear, extended structure compared to the "kinked" structure of the (Z) isomer. docbrown.info This difference in three-dimensional shape can profoundly influence how the molecule fits into the active site of an enzyme or a receptor, thereby dictating its bioactivity. The consistent presence of the (E)-isomer in complex, bioactive natural products suggests that this specific stereochemistry is essential for their function.

Influence of Methyl Branching Position and Chain Length on Biological Function

The size of the branching group also matters. A study that synthesized and tested BCFAs with varying branching groups (methyl, ethyl, propyl, and butyl) found that anticancer activity was adversely affected by larger branching groups. nih.gov This suggests that the compact nature of the methyl group is optimal for this class of compounds.

Contribution of the this compound Moiety to the Activity of Complex Natural Products

As previously mentioned, (E)-13-methyltetradec-2-enoic acid is a key part of the structure of the glycinocin and laspartomycin families of lipopeptide antibiotics. mdpi.com These molecules link the fatty acid to a peptide core. This lipophilic side chain is crucial for the antibiotic's interaction with and disruption of bacterial cell membranes, a common mechanism for lipopeptide antibiotics. Similarly, a related compound, (3E)-5-methyltetradec-3-enoic acid, constitutes the acyl portion of a cytotoxic acylated spermidine (B129725) isolated from a soft coral, highlighting the role of such fatty acid moieties in the toxicity of natural products towards various cell types. acs.org The unique structural features of the fatty acid—its specific chain length, methyl branch position, and double bond stereochemistry—are integral to the potency and selectivity of the complex natural product.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 13-Methyltetradec-2-enoic acid from various matrices and quantifying its presence. The choice of technique depends on the analyte's volatility, polarity, and the complexity of the sample.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone for the analysis of fatty acids. However, due to the low volatility and high polarity of free fatty acids, a derivatization step is typically required to convert them into more volatile and thermally stable forms. nih.govsigmaaldrich.comgcms.cz The most common derivatization involves converting the carboxylic acid to its fatty acid methyl ester (FAME). sigmaaldrich.comgcms.cz This is often achieved using reagents like boron trichloride in methanol. sigmaaldrich.com

Once derivatized, the FAME of this compound can be separated from other components on a capillary GC column. Polar stationary phases, such as those containing polyethylene glycol (e.g., DB-WAX), are frequently used for FAME analysis, providing excellent resolution of saturated and unsaturated fatty acid esters. gcms.czcustoms.go.jp

Identification is achieved through two key parameters:

Retention Index (RI): The elution time of the analyte is compared to that of a series of standards (e.g., n-alkanes or a standard FAME mixture). This provides a retention index, which is characteristic of the compound on a specific column and under defined temperature programming conditions. customs.go.jpnih.govwiley.com

Mass Spectrum: As the analyte elutes from the GC column, it enters the mass spectrometer, where it is ionized (commonly by electron impact, EI) and fragmented. The resulting fragmentation pattern is a molecular fingerprint. For FAMEs, characteristic fragments related to the acyl chain and the methoxy group allow for structural confirmation. nih.govnih.govlibretexts.orglibretexts.org For unsaturated FAMEs, the fragmentation pattern can help in elucidating the structure, although locating the precise position of the double bond can sometimes require specific derivatization techniques (e.g., forming dimethyl disulfide adducts) that fix the double bond's location. researchgate.net

Table 1: Typical GC-MS Parameters for Fatty Acid Methyl Ester (FAME) Analysis

Explore the typical conditions used for analyzing FAMEs, including the derivative of this compound, with GC-MS.

| Parameter | Typical Value/Condition | Purpose |

| Derivatization Reagent | Boron Trichloride (BCl₃) in Methanol | Converts the carboxylic acid to a volatile methyl ester (FAME). |

| GC Column | DB-WAX, HP-INNOWax (Polyethylene Glycol) | Separates FAMEs based on polarity and boiling point. |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film | Standard dimensions for high-resolution capillary GC. |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |

| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample onto the column. |

| Oven Program | Temperature gradient (e.g., 50°C to 250°C) | Optimizes separation of compounds with different boiling points. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Fragments the analyte to produce a characteristic mass spectrum. |

| MS Analyzer | Quadrupole or Ion Trap | Separates fragment ions based on their mass-to-charge ratio. |

Liquid chromatography-mass spectrometry (LC-MS) has become an increasingly powerful tool for lipid analysis, offering the significant advantage of analyzing fatty acids in their native form without the need for derivatization. nih.govnih.gov This is particularly beneficial for preserving structural integrity and for analyzing compounds in complex biological matrices. creative-proteomics.comchromatographyonline.com

Reversed-phase liquid chromatography (RPLC) is the most common separation mode. nih.gov this compound, being a moderately non-polar molecule, is well-suited for separation on stationary phases like C8 or C18. nih.govresearchgate.net The mobile phase typically consists of a gradient mixture of an aqueous solvent (often with a modifier like formic acid or tributylamine) and an organic solvent such as acetonitrile or methanol. nih.govresearchgate.net

Detection by mass spectrometry, usually with electrospray ionization (ESI) in negative ion mode, is highly sensitive for fatty acids. The ESI source generates deprotonated molecules [M-H]⁻, which can be detected and quantified. nih.gov Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by inducing fragmentation of the parent ion. nih.gov This technique provides excellent sensitivity and selectivity for quantifying fatty acids in diverse samples. nih.gov

High-performance liquid chromatography (HPLC) is a versatile technique used for both the purification and quantification of this compound. aocs.orghplc.eu

For purification , preparative or semi-preparative reversed-phase HPLC can be employed to isolate the compound from a reaction mixture or natural extract. researchgate.netmdpi.com Fractions are collected as they elute from the column, and the fraction containing the target compound can be identified by subsequent analysis.

For quantification , analytical HPLC is used. The separation principle is similar to that in LC-MS, utilizing a C18 or other suitable reversed-phase column. aocs.orghplc.eu Detection can be achieved in several ways:

UV Detection: this compound possesses a chromophore due to the α,β-unsaturated carbonyl system, which allows for direct detection by UV spectrophotometry, typically in the range of 205-210 nm. aocs.orgnih.gov This provides a simple and direct method for quantification.

Derivatization: For enhanced sensitivity or for fatty acids lacking a strong chromophore, derivatization with a UV-active or fluorescent tag (e.g., phenacyl esters) can be performed. aocs.orggerli.com

Quantification is achieved by creating a calibration curve from standard solutions of known concentrations and comparing the peak area of the analyte in the sample to this curve. nih.gov

Spectroscopic Elucidation Techniques

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete chemical structure of an organic molecule in solution. aocs.orgnih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assemble the structural puzzle.

¹H NMR: Provides information about the number and chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum would show distinct signals for the vinyl protons (at C2 and C3), the terminal methyl groups, the methylene (-CH₂-) chain, and the methine (-CH-) proton at C13. The olefinic proton at C2 would be significantly downfield due to its proximity to the carbonyl group. nih.gov

¹³C NMR: Reveals the number of unique carbon atoms and their functionalities. Key signals would include the carboxylic acid carbon (~170-180 ppm), the olefinic carbons (~120-150 ppm), and the aliphatic carbons of the chain (~14-35 ppm). nih.govrsc.orgresearchgate.net

2D NMR (COSY, HMQC/HSQC, HMBC): These experiments establish connectivity between atoms.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of the proton spin systems along the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and hydrogen atoms, assigning each proton to its attached carbon. nih.govmagritek.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is crucial for connecting different spin systems, for example, linking the olefinic protons to the carbonyl carbon or establishing the position of the methyl branch by observing correlations from the methyl protons to carbons in the main chain. magritek.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

This table outlines the expected chemical shift (δ) ranges in ppm for the key functional groups of this compound, which are essential for its structural confirmation via NMR.

| Group | Atom Type | Predicted Chemical Shift (δ, ppm) | Key Information |

| Carboxyl | ¹³C | 170 - 180 | Confirms carboxylic acid functional group. |

| Olefinic (C2=C3) | ¹H | C2-H: ~6.8-7.1, C3-H: ~5.7-6.0 | Confirms α,β-unsaturation; C2-H is downfield. |

| Olefinic (C2=C3) | ¹³C | C2: ~120-125, C3: ~145-150 | Confirms double bond position relative to carbonyl. |

| Aliphatic Chain | ¹H | 1.2 - 1.6 (bulk -CH₂-) | Main fatty acid chain protons. |

| Aliphatic Chain | ¹³C | 20 - 35 (bulk -CH₂-) | Main fatty acid chain carbons. researchgate.net |

| Methyl Branch | ¹H | ~0.8 - 0.9 (doublet) | Confirms branched methyl group. |

| Methyl Branch | ¹³C | ~19 - 22 | Confirms branched methyl group carbon. |

| Methine at Branch | ¹H | ~1.5 - 1.7 | Proton at the C13 branch point. |

| Methine at Branch | ¹³C | ~35 - 40 | Carbon at the C13 branch point. |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to within 5 parts per million (ppm) or better. uky.edumestrelabcn.com This precision allows for the determination of the unique elemental composition of the molecule. uky.eduresearchgate.net

For this compound, the molecular formula is C₁₅H₂₈O₂. HRMS would measure the monoisotopic mass of its molecular ion (e.g., [M+H]⁺ or [M-H]⁻) with high accuracy. This measured mass can then be used in an elemental composition calculator. By constraining the possible elements (C, H, O) and applying chemical logic (e.g., rules of unsaturation), the calculator can confirm that C₁₅H₂₈O₂ is the only plausible formula that fits the measured mass, thereby verifying the compound's elemental composition. ionsource.comresearchgate.net

Metabolomic Profiling and Identification in Complex Biological Matrices

Metabolomics involves the comprehensive study of metabolites in biological systems to understand the metabolic state of a cell or organism. nih.gov Identifying and quantifying specific fatty acids like this compound within complex biological samples, such as plasma or tissue extracts, requires sophisticated metabolomic approaches. frontiersin.org These methods are crucial for discovering biomarkers and understanding metabolic pathways. metabolon.comcreative-proteomics.com

Metabolomic strategies are broadly divided into two categories: untargeted and targeted metabolomics. metwarebio.com The choice between them depends on the research goal. metabolon.com

Untargeted metabolomics aims to provide a global, comprehensive snapshot of all measurable metabolites in a sample, including those that are unknown. metabolon.comcreative-proteomics.com This approach is hypothesis-generating and is particularly useful for discovering novel biomarkers or identifying unexpected metabolic changes in response to a stimulus. creative-proteomics.com In the context of this compound, an untargeted approach could reveal its presence and correlation with other metabolites in a biological system without prior knowledge of its involvement.

Targeted metabolomics , in contrast, is a hypothesis-driven approach that focuses on the precise measurement and quantification of a predefined set of specific, known metabolites. creative-proteomics.commetwarebio.com This method offers higher sensitivity, specificity, and quantitative accuracy compared to untargeted approaches, often utilizing isotopically labeled standards to minimize false positives. metabolon.com If the biological relevance of this compound is already suspected, a targeted approach would be employed to accurately determine its concentration in various biological samples. metabolon.com

The table below outlines the key differences between these two methodologies.

| Feature | Untargeted Metabolomics | Targeted Metabolomics |

| Scope | Global, comprehensive analysis of all detectable metabolites. creative-proteomics.com | Focuses on a predefined list of specific metabolites. metwarebio.com |

| Goal | Hypothesis generation, biomarker discovery. creative-proteomics.com | Hypothesis testing, validation, and absolute quantification. metabolon.com |

| Quantification | Relative (compares levels between groups). youtube.com | Absolute (determines precise concentrations). metabolon.com |

| Coverage | Broad, includes unknown compounds. nih.gov | Narrow, limited to known, pre-selected compounds. metwarebio.com |

| Sensitivity | Lower | Higher |

| Sample Prep | Global metabolite extraction. metwarebio.com | Optimized for specific target metabolites. metabolon.com |

The raw data generated from metabolomic analyses, typically using mass spectrometry (MS) coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is complex and requires extensive processing. nih.gov A typical data processing pipeline involves several key steps: peak picking, alignment, isotope filtering, and normalization to correct for technical variations. youtube.comnih.gov

Following pre-processing, the crucial step is annotation or identification , where spectral features are matched to specific chemical structures. researchgate.net For untargeted studies, this is a significant challenge. creative-proteomics.com Annotation is often achieved by comparing the experimental mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS) against spectral libraries and databases. researchgate.netnih.gov The Metabolomics Standards Initiative (MSI) has established different levels of identification confidence, with Level 1 being unambiguous identification confirmed with a reference standard. nih.gov Software platforms such as MetaboAnalyst and MS-DIAL are used to facilitate these complex data analysis workflows, from statistical analysis to pathway mapping. nih.govresearchgate.net

Isotopic Labeling and Tracing for Biosynthetic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of atoms or molecules and to elucidate biosynthetic pathways. wikipedia.org This method involves introducing a compound containing stable isotopes, such as Carbon-13 (¹³C) or Deuterium (²H), into a biological system. By tracking the incorporation of these heavy isotopes from a labeled precursor into the final product, researchers can map the sequence of biochemical reactions that form a specific metabolite. wikipedia.org

To elucidate the biosynthetic pathway of this compound, a precursor molecule suspected to be part of its synthesis (e.g., a labeled acetate or a specific amino acid) would be administered to the organism or cell culture. nih.gov After a period of metabolism, cellular components would be extracted, and the fatty acids would be analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

Mass spectrometry can detect the mass shift caused by the incorporation of the stable isotope, allowing for the quantification of the label's presence in this compound. nih.govroyalsocietypublishing.org This provides direct evidence that the labeled precursor is utilized in its synthesis. By using precursors labeled at different positions, it is possible to piece together the entire assembly of the carbon backbone, thereby elucidating the complete biosynthetic pathway. royalsocietypublishing.orgmdpi.com

Future Research Directions and Applications in Translational Chemical Biology

Discovery of Novel Biological Activities and Targets

While direct research into the bioactivity of 13-Methyltetradec-2-enoic acid is nascent, the known functions of similar fatty acids provide a roadmap for future investigations. Structurally related fatty acids are known to possess a wide range of biological activities, suggesting that this compound could be a source of new therapeutic agents. Future research should focus on screening this compound for various biological effects.

Potential Areas for Bioactivity Screening:

Antimicrobial Properties: Many fatty acids exhibit antimicrobial effects. Research could explore the efficacy of this compound against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

Anti-inflammatory Effects: Compounds such as trans-13-Octadecenoic acid have demonstrated anti-inflammatory properties. Investigating whether this compound can modulate inflammatory pathways, such as those involved in arthritis or inflammatory bowel disease, is a promising avenue.

Anticancer Activity: Certain fatty acids have been shown to inhibit the growth of cancer cells. Screening this compound against various cancer cell lines could reveal potential as a novel chemotherapeutic agent.

Metabolic Regulation: As a fatty acid, this compound could play a role in lipid metabolism. Studies could examine its effect on metabolic disorders, including diabetes and hyperlipidemia.

Identifying the molecular targets of these potential activities will be crucial. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to uncover the proteins and pathways with which this compound interacts.

Engineering Microbial Strains for Enhanced Production of this compound and Its Derivatives

The industrial-scale production of this compound is essential for its widespread study and application. Metabolic engineering of microorganisms like Escherichia coli or oleaginous yeasts offers a sustainable and scalable production platform. Several genetic strategies can be employed to channel cellular metabolism towards the synthesis of this specific fatty acid.

A key approach involves the overexpression of genes central to fatty acid synthesis while simultaneously blocking pathways that either consume the fatty acid product or compete for its precursors. For instance, knocking out genes involved in β-oxidation (the fatty acid degradation pathway) is a common and effective strategy to prevent the breakdown of the desired product. Furthermore, introducing thioesterases with a high specificity for C15 fatty acyl-ACPs would be critical to ensure the release of the correct chain-length fatty acid.

| Genetic Target Category | Example Gene(s) | Function in Engineered Strain | Objective |

| Precursor Supply | accABCD | Overexpression of Acetyl-CoA Carboxylase | Increase the pool of malonyl-CoA, the primary building block for fatty acid synthesis. |

| Chain Termination | tesA, fatB (heterologous) | Expression of acyl-ACP thioesterases with specificity for C15 chains. | Cleave the fatty acid from the acyl carrier protein (ACP) to release the free fatty acid. |

| Blocking Degradation | fadD, fadE | Deletion of genes in the β-oxidation pathway. | Prevent the breakdown of the produced this compound. |

| Branched-Chain Precursor | bkd complex, ilv genes | Overexpression of branched-chain alpha-keto acid dehydrogenase complex or genes from the branched-chain amino acid pathway. | Increase the supply of isobutyryl-CoA or 2-methylbutyryl-CoA, the primers for branched-chain fatty acid synthesis. |

By implementing these modifications, microbial strains can be transformed into efficient cellular factories for the production of this compound and its derivatives, facilitating further research and commercialization.

Computational Modeling and In Silico Screening for Bioactive Analogs

Computational methods provide a powerful toolkit for accelerating the discovery of new bioactive molecules. By using the structure of this compound as a starting point, in silico screening can identify potential biological targets and guide the design of novel analogs with enhanced or new activities. mdpi.comdellait.com

The process begins with the creation of a three-dimensional model of the compound. This model can then be used in virtual screening campaigns against large libraries of protein structures to identify potential binding partners. mdpi.com This structure-based virtual screening can predict which enzymes, receptors, or channels the fatty acid is likely to interact with, thereby prioritizing experimental validation. mdpi.com

Furthermore, computational approaches can be used to design a focused library of analogs of this compound. By systematically modifying its structure (e.g., altering the position of the double bond, changing the length of the carbon chain, or adding new functional groups), researchers can explore how these changes affect its predicted binding to specific targets. This allows for the rational design of new compounds with improved potency, selectivity, or metabolic stability.

Workflow for Computational Screening and Analog Design:

| Step | Description | Tools and Techniques | Outcome |

|---|---|---|---|

| 1. Target Identification | Use the 3D structure of this compound to screen against databases of known protein structures. | Molecular Docking, Reverse Screening | A prioritized list of potential biological targets. |

| 2. Analog Library Generation | Create a virtual library of chemical structures that are analogs of the parent compound. | Cheminformatics tools, combinatorial library design | A diverse set of novel molecular structures for further testing. |

| 3. Virtual Screening of Analogs | Dock the generated analog library against the previously identified high-priority targets. | High-Throughput Virtual Screening (HTVS) | Identification of analog structures with predicted high binding affinity. |

| 4. ADMET Prediction | Analyze the top-scoring analogs for their predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. | In silico ADMET modeling software | Selection of lead candidates with favorable drug-like properties for chemical synthesis. |

This in silico approach can significantly reduce the time and cost associated with traditional drug discovery methods by focusing laboratory efforts on the most promising candidates. dellait.com

Exploration of Synthetic Biology Approaches for Tailored Fatty Acid Production

Synthetic biology offers advanced tools to achieve precise control over metabolic pathways, enabling the "tailored" production of specific fatty acids like this compound. rsc.orgmdpi.com Unlike classical metabolic engineering, synthetic biology focuses on the design and construction of novel biological parts, devices, and systems.

To produce a specific branched-chain unsaturated fatty acid, several aspects of the native fatty acid synthesis pathway must be tightly controlled. Synthetic biology approaches could include:

Dynamic Regulation: Implementing inducible promoters or RNA switches to control the expression of key enzymes at specific times during fermentation. This can help to balance cell growth with product formation, maximizing yield. rsc.org

Engineered Enzymes: Modifying the structure of enzymes like β-ketoacyl-ACP synthases (KAS) to alter their substrate specificity. mdpi.comrsc.org This could be used to favor the elongation of branched-chain precursors and control the final chain length of the fatty acid.

Biosensors: Designing and implementing biosensors that can detect intracellular concentrations of this compound or its precursors. These sensors can be linked to regulatory circuits that dynamically adjust metabolic flux to maintain optimal production.

By combining these strategies, it is possible to create microbial chassis that are specifically programmed for the high-yield production of a single, highly pure fatty acid isomer, which is a significant challenge using conventional methods. mdpi.com

Investigation of Ecological Roles Beyond Quorum Sensing

While some fatty acids are known to function as signaling molecules in quorum sensing, the broader ecological roles of this compound remain largely unexplored. nih.gov Its unique branched and unsaturated structure suggests it may have specific functions related to environmental adaptation and microbial interactions.

Branched-chain fatty acids are crucial components of the cell membranes of many bacteria, particularly Gram-positive species. frontiersin.org They play a key role in maintaining membrane fluidity, which is essential for survival in changing environmental conditions, such as fluctuations in temperature. frontiersin.orgmdpi.com The presence of a double bond in this compound would further lower its melting point, potentially enhancing the fitness of its host organism in cold environments. mdpi.comfrontiersin.org

Future research should investigate the following potential ecological roles:

Membrane Fluidity and Stress Response: Studies could examine how the incorporation of this compound into the cell membrane affects a bacterium's tolerance to low temperatures, high pressures, or the presence of antimicrobial agents.

Interspecies Competition: This fatty acid could act as an allelopathic agent, inhibiting the growth of competing microbial species in the same ecological niche.

Symbiotic Interactions: In some contexts, fatty acids can mediate symbiotic relationships between microbes and higher organisms. Investigating the presence and role of this compound in host-associated microbiomes could reveal novel functions in symbiosis.

Understanding these ecological roles will not only provide fundamental insights into microbial biology but may also lead to new applications in areas such as probiotics and biocontrol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.